molecular formula C10H7BrN2O4 B1460629 Methyl 2-bromo-4-cyano-5-nitrophenylacetate CAS No. 1804403-81-3

Methyl 2-bromo-4-cyano-5-nitrophenylacetate

Cat. No.: B1460629
CAS No.: 1804403-81-3
M. Wt: 299.08 g/mol
InChI Key: FRJJJISZIKZQEH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-nitrophenylacetate is a chemical compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol. This compound is primarily used in pharmaceutical and agrochemical research.

Preparation Methods

The preparation of Methyl 2-bromo-4-cyano-5-nitrophenylacetate involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically involves the use of boron reagents, which are selected based on their physical and chemical properties . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound .

Chemical Reactions Analysis

Methyl 2-bromo-4-cyano-5-nitrophenylacetate undergoes various types of chemical reactions, including substitution reactions. The common reagents used in these reactions include organoboron reagents, which facilitate the transmetalation process . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of new carbon–carbon bonds .

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-nitrophenylacetate is used extensively in scientific research, particularly in the fields of pharmaceuticals and agrochemicals. In pharmaceutical research, it is used as an intermediate in the synthesis of various bioactive compounds. In agrochemical research, it is used to develop new pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-5-nitrophenylacetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves the formation of new chemical bonds through substitution reactions .

Comparison with Similar Compounds

Methyl 2-bromo-4-cyano-5-nitrophenylacetate can be compared with other similar compounds, such as Methyl 4-bromo-2-cyano-5-nitrophenylacetate. While both compounds share similar structural features, this compound is unique in its specific arrangement of functional groups, which can influence its reactivity and applications.

Properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-3-9(13(15)16)7(5-12)2-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJJJISZIKZQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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